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Compound of Interest

Compound Name: 3,6-Dimethylbenzene-1,2-diol

Cat. No.: B1610005 Get Quote

Introduction: Understanding the Molecule and
its Importance
3,6-Dimethylbenzene-1,2-diol is an aromatic organic compound featuring a catechol (1,2-

dihydroxybenzene) core substituted with two methyl groups on the benzene ring.[1][2][3] Its

structure, containing both hydrophilic (hydroxyl groups) and lipophilic (aromatic ring, methyl

groups) regions, suggests a nuanced solubility profile that is critical for its application in

chemical synthesis, materials science, and pharmaceutical development. Understanding and

controlling its solubility is a prerequisite for designing reaction conditions, formulating products,

and developing purification strategies.

Key Physicochemical Properties:
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Property Value Source(s)

Molecular Formula C₈H₁₀O₂ [1][4]

Molecular Weight 138.16 g/mol [1][4]

Synonyms
3,6-Dimethylcatechol, 3,6-

Dimethylpyrocatechol
[1][2][5]

CAS Number 2785-78-6 [1]

Melting Point 102-104 °C or 126-128 °C [2][6]

Computed XLogP3 1.9 [1][4]

Note: A discrepancy exists in the reported melting point, which may be due to different

crystalline forms or measurement conditions.

Theoretical Principles of Solubility: A Predictive
Analysis
While specific experimental solubility data for 3,6-Dimethylbenzene-1,2-diol is not readily

available in the literature, we can construct a robust predictive model based on its molecular

structure and by drawing comparisons with analogous compounds like phenol and the parent

compound, catechol.

The Duality of the Molecular Structure
The solubility of 3,6-Dimethylbenzene-1,2-diol is dictated by the interplay between its polar

and nonpolar functionalities.

The Hydrophilic Core (1,2-diol): The two adjacent hydroxyl (-OH) groups are polar and

capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for

its solubility in polar solvents, especially water and alcohols.[3]

The Lipophilic Framework (Dimethylated Benzene Ring): The aromatic ring itself is

hydrophobic. The addition of two methyl (-CH₃) groups further increases the nonpolar

surface area of the molecule, enhancing its lipophilicity (attraction to nonpolar environments).
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This dual nature means that its solubility is a fine balance between these opposing

characteristics.

Causality Explained: Comparison with Analogues
To understand the impact of the methyl groups, we can compare the subject molecule to its

simpler relatives:

Phenol (C₆H₅OH): Contains one hydroxyl group. It is considered moderately soluble in water

(approximately 80 g/L), with the hydrophobic benzene ring limiting its full miscibility.[7]

Catechol (C₆H₄(OH)₂): The parent compound without the methyl groups. The presence of a

second hydroxyl group dramatically increases its capacity for hydrogen bonding, making it

highly soluble in water (reported values range from 312 to 430 g/L at 20°C).[8][9] It is also

very soluble in other polar organic solvents like pyridine, ether, and ethyl acetate.[8]

3,6-Dimethylbenzene-1,2-diol: The addition of two methyl groups introduces steric

hindrance around the hydroxyl groups and significantly increases the molecule's nonpolar

character. This is quantitatively supported by its higher computed XLogP3 value of 1.9

compared to catechol's 0.88.[1][4][8]

Conclusion from Analogues: The two methyl groups will undoubtedly reduce the high water

solubility seen in catechol. However, the presence of the 1,2-diol functionality should still permit

a notable degree of solubility in polar solvents. Conversely, the increased lipophilicity suggests

that its solubility in nonpolar and moderately polar organic solvents will be enhanced relative to

catechol.

Predicted Solubility Profile
Based on the principles outlined above, the following qualitative solubility profile is predicted:

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The ability of

these solvents to engage in hydrogen bonding with the diol group is the dominant interaction.

Solubility in water will be significantly lower than that of catechol but likely higher than that of

a monomethylated phenol. Polar alcohols like methanol and ethanol are predicted to be

excellent solvents.[1]
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have good solubility. These

solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl protons

of the diol. Solvents like DMSO are often effective for substituted phenols.[10]

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility.

While the dimethylated aromatic ring provides lipophilic character, the strong intermolecular

hydrogen bonding between the diol molecules themselves (in the solid state) must be

overcome. The energy gained from weak van der Waals interactions with nonpolar solvents

may not be sufficient to readily dissolve the crystal lattice. Solubility should, however, be

greater than that of catechol in these solvents.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled",

fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Predicted solubility of 3,6-Dimethylbenzene-1,2-diol.

Experimental Protocol: The Shake-Flask Method for
Equilibrium Solubility Determination
As a self-validating system, the equilibrium shake-flask method is the gold standard for

determining thermodynamic solubility.[8][11] The protocol below is designed to yield reliable

and reproducible data.

Materials and Equipment
3,6-Dimethylbenzene-1,2-diol (solute), purity >98%

Selected solvents (e.g., deionized water, methanol, acetone, toluene), analytical grade or

higher

Analytical balance (±0.1 mg)

Scintillation vials or glass test tubes with screw caps

Orbital shaker or rotator with temperature control

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
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Syringes

Volumetric flasks and pipettes

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
Preparation: Add an excess amount of solid 3,6-Dimethylbenzene-1,2-diol to a vial. The

key is to ensure that a solid phase remains at the end of the experiment, confirming

saturation.

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker.

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period.

Expertise & Experience: The time to reach equilibrium is critical and must be determined

empirically. A preliminary experiment should be run where samples are taken at various

time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the measured

concentration no longer changes over time.[11]

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to

stand undisturbed in the temperature-controlled environment for at least 24 hours to allow

the excess solid to settle.[11]

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

Immediately attach a syringe filter and dispense the saturated solution into a clean vial.

Trustworthiness: This filtration step is crucial to prevent any undissolved microcrystals

from being included in the analysis, which would artificially inflate the solubility

measurement.[12]

Dilution and Quantification: Accurately dilute the filtered saturated solution with the

appropriate solvent to a concentration that falls within the linear range of the analytical

instrument. Analyze the sample using a pre-calibrated HPLC or UV-Vis method.
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Calculation: Calculate the solubility using the measured concentration and the dilution factor.

The result is typically expressed in units of mg/mL, g/L, or mol/L.

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial",

fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for the Shake-Flask Solubility Method.

Safety and Handling
3,6-Dimethylbenzene-1,2-diol is a hazardous substance and must be handled with

appropriate care in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly

after handling.

Conclusion
While quantitative solubility data for 3,6-Dimethylbenzene-1,2-diol is not published, a strong

predictive framework can be established based on its molecular structure. The presence of

both hydrophilic diol and lipophilic dimethyl-aryl moieties suggests it is a versatile compound

with solubility across a range of polar solvents and some potential for dissolution in nonpolar

media. The provided experimental protocol offers a reliable, self-validating method for

researchers to determine precise solubility values, enabling the confident and effective use of

this compound in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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